1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine
Overview
Description
“1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol. It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Pyrazole Derivatives: The compound has been used in the synthesis of various pyrazole derivatives. For instance, Bruno et al. (1994) described the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives, showing local anesthetic, analgesic, and platelet antiaggregating activities in rats and mice (Bruno et al., 1994). Similarly, Ghaedi et al. (2015, 2016) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives (Ghaedi et al., 2015) (Ghaedi et al., 2016).
Applications in Medicinal Chemistry
- Antiviral Activity: Moiseev et al. (2012) synthesized new pyrazoles and 1,2,4-triazoles in the adamantane series and evaluated their activity against smallpox vaccine virus, noting significant anti-smallpox activity (Moiseev et al., 2012).
- Antibacterial and Antifungal Properties: Hassan (2013) synthesized a series of 2-pyrazolines with benzenesulfonamide moieties and assessed their antimicrobial activity, finding notable performance against common pathogenic bacteria and yeast-like fungus (Hassan, 2013).
Catalysis and Material Science
- Catalyst in Polymerization: Obuah et al. (2014) used pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, achieving different products depending on the co-catalyst and solvent used (Obuah et al., 2014).
properties
IUPAC Name |
1-(2-ethylsulfonylethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZZDBTCCMFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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